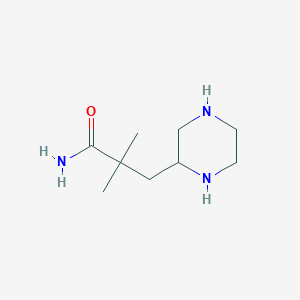

2-Piperazine-tert-butyl-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N3O |

|---|---|

Molecular Weight |

185.27 g/mol |

IUPAC Name |

2,2-dimethyl-3-piperazin-2-ylpropanamide |

InChI |

InChI=1S/C9H19N3O/c1-9(2,8(10)13)5-7-6-11-3-4-12-7/h7,11-12H,3-6H2,1-2H3,(H2,10,13) |

InChI Key |

DYHJKPNPHFCYTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CNCCN1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperazine Tert Butyl Carboxamide and Its Chemical Precursors

Strategies for Piperazine (B1678402) Ring Formation in 2-Piperazine-tert-butyl-carboxamide Synthesis

The formation of the piperazine ring is a critical step in the synthesis of this compound. Various methods have been developed to construct this six-membered nitrogen-containing heterocycle.

Cyclization Reactions Utilizing Diamine and Dielectrophile Precursors

A fundamental approach to forming the piperazine skeleton involves the cyclization of a 1,2-diamine with a dielectrophilic compound. This strategy builds the ring by forming two new carbon-nitrogen bonds. A common method is the reaction of an ethylenediamine (B42938) derivative with a 1,2-dihaloethane. Variations of this approach include the use of cyclic sulfamidates derived from amino acids, which can be displaced by an amine to form a precursor that undergoes intramolecular hydroamination to yield the piperazine ring. organic-chemistry.org Another strategy involves the Dieckmann cyclization of substrates like CH₂(N(R)C(O)CH₂N(R')CO₂Ph), where a terminal methylene (B1212753) group attacks a carbamate (B1207046) carbonyl to form piperazine-2,5-diones, which can be subsequently reduced. nih.gov The major challenge in these methods can be the use of stoichiometric amounts of toxic reagents like mercuric oxide in some older oxidative diamination procedures. thieme-connect.de

Reductive Amination Pathways to Piperazine Cores

Reductive amination offers a versatile route to the piperazine core. This method can involve the reaction of a β-keto ester with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride to form a 2,3-substituted 1,4-diamine, which can then be cyclized. nih.gov An alternative reductive amination strategy involves the direct reaction of a ketone with a protected piperazine derivative using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This method is widely used due to its operational simplicity. nih.gov Furthermore, a general approach for synthesizing substituted piperazines involves the catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the double Michael addition of nitrosoalkenes to primary amines. mdpi.com This process typically involves the catalytic hydrogenolysis of the N-O bonds, leading to a diimine intermediate that cyclizes to form a dihydropyrazine, which is then reduced to the final piperazine. mdpi.com

Multicomponent Reaction Approaches (e.g., Ugi Condensations for Piperazine-2-carboxamides)

Multicomponent reactions (MCRs), particularly the Ugi reaction, provide an efficient pathway for synthesizing complex molecules like piperazine-2-carboxamides in a single step. nih.gov The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide derivative. georgiasouthern.edu This reaction has been adapted to produce piperazine precursors. For instance, a five-center-four-component Ugi reaction (U-5C-4CR) using N-protected α-amino aldehydes, α-amino acids, isocyanides, and methanol (B129727) can generate densely functionalized acyclic precursors. nih.gov These intermediates can then undergo a deprotection and cyclization sequence to yield 2-oxopiperazines, which are valuable scaffolds. nih.gov The Ugi reaction is known for its high atom economy and the ability to generate structural diversity by varying the starting components. nih.govacs.org This approach is particularly relevant for creating libraries of compounds for drug discovery. nih.gov

Installation of the tert-Butyl-carboxamide Moiety

Once the piperazine-2-carboxylic acid core is synthesized, the final step is the formation of the tert-butyl-carboxamide group. This is typically achieved through an amidation reaction.

Amidation Reactions and Coupling Reagents for Carboxamide Formation

The formation of the amide bond between the carboxylic acid of the piperazine ring and tert-butylamine (B42293) is a critical transformation. This is typically facilitated by a coupling reagent to activate the carboxylic acid. hepatochem.com A wide array of coupling reagents is available, and the choice often depends on the specific substrates and desired reaction conditions. luxembourg-bio.com Common classes of reagents include carbodiimides, phosphonium (B103445) salts, and aminium salts. hepatochem.com

| Coupling Reagent Class | Examples | Additives | Notes |

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), Oxyma | Widely used but can cause racemization. Additives are often required to suppress side reactions and improve efficiency. hepatochem.comnih.gov |

| Phosphonium Salts | BOP, PyBOP | Do not react with the free amino group of the amine component, which is a key advantage over some other reagent types. hepatochem.com | |

| Aminium/Uronium Salts | HATU, HBTU, COMU | DIPEA (Diisopropylethylamine) | Known for being very efficient, leading to quick reaction times and minimal racemization, especially with an additive. hepatochem.comnih.gov |

| Other Reagents | CDI (Carbonyldiimidazole), T3P (Propylphosphonic anhydride) | Effective for a range of substrates. luxembourg-bio.com |

The reaction generally proceeds by the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (tert-butylamine) to form the stable amide bond. nih.gov

Protecting Group Strategies in Selective Amidation (e.g., Boc, Fmoc, Cbz)

In the synthesis of this compound, protecting groups are essential to prevent unwanted side reactions. The piperazine ring contains two nitrogen atoms, and their reactivity must be controlled to ensure that amidation occurs at the desired position and that the ring itself does not undergo undesired reactions. The most common strategy is to protect one of the piperazine nitrogens with a suitable group while the other is either part of the carboxylic acid precursor or is the site of a later reaction.

The choice of protecting group is dictated by its stability under the reaction conditions used for subsequent steps and the mildness of the conditions required for its removal. creative-peptides.com

| Protecting Group | Full Name | Abbreviation | Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl | tert-Butoxycarbonyl | Boc | Strong acidic conditions (e.g., trifluoroacetic acid, TFA). creative-peptides.comiris-biotech.de | Stable to bases and nucleophiles. Commonly used in syntheses where acid-labile groups are acceptable for the final deprotection step. nih.govub.edu |

| Fluorenylmethyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild basic conditions (e.g., piperidine (B6355638) in DMF). creative-peptides.comtotal-synthesis.com | Stable to acids, allowing for orthogonal protection strategies with acid-labile groups like Boc. total-synthesis.com |

| Benzyloxycarbonyl | Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂/Pd) or strong acids. creative-peptides.com | Offers an alternative removal strategy, useful when other groups in the molecule are sensitive to acids or bases. total-synthesis.com |

In a typical synthesis, a Boc-protected piperazine-2-carboxylic acid could be used. The Boc group protects the nitrogen at the 4-position, allowing the carboxylic acid at the 2-position to be selectively coupled with tert-butylamine. The Boc group can then be removed in a final step if the unprotected piperazine is the desired product. The orthogonality of these protecting groups is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with multiple functional groups. total-synthesis.com

Optimization of Reaction Conditions for Amide Bond Formation in this compound Synthesis

The formation of the amide bond is a critical step in the synthesis of this compound. A primary route involves the coupling of a piperazine-2-carboxylic acid derivative with tert-butylamine. Another significant method is the Ritter-type reaction, where 2-cyanopyrazine reacts with a tert-butyl source, such as tert-butyl alcohol, to form N-tert-butyl-2-pyrazinecarboxamide, which is subsequently hydrogenated to the desired piperazine carboxamide. google.com Optimization of these processes is crucial for maximizing yield and purity while minimizing reaction times and byproducts.

Key parameters that are typically optimized include the choice of coupling agents, catalysts, solvents, and temperature. For the coupling of a carboxylic acid and an amine, modern methods often seek to improve upon traditional carbodiimide-based approaches. Research into related amide bond formations highlights several areas for optimization:

Activating Agents : The use of cost-effective activating agents is a key consideration. Trichlorotriazine (TCT) has been employed in sub-stoichiometric amounts as an efficient reagent for activating carboxylic acids under mild conditions. researchgate.net

Catalysts : N-acylation reactions can be significantly enhanced through catalysis. For instance, 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc2O), has proven effective for the N-acylation of less reactive nitrogen-containing heterocycles in a one-pot reaction. tohoku.ac.jp

Solvent and Temperature : The reaction medium and temperature play a pivotal role. A solvent screen is often performed to find the optimal balance between reagent solubility and reaction rate. nih.gov For example, in some amidation reactions, transitioning from room temperature to 65°C significantly increased the product yield. researchgate.net In the synthesis of N-tert-butyl-2-pyrazinecarboxamide from 2-cyanopyrazine, the reaction with tert-butyl alcohol is conducted at a low temperature (9-15°C) to control reactivity and improve yield. google.com

The table below illustrates how these parameters can be varied to optimize amide bond formation, based on general principles found in the literature.

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Activating Agent | DCC (Stoichiometric) | TCT (Sub-stoichiometric) | Boc2O | Reducing reagent cost and improving atom economy. researchgate.netnih.gov |

| Catalyst | None | DMAP | DMAPO | Increasing reaction rate, especially for less reactive substrates. tohoku.ac.jp |

| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Dimethyl Carbonate (DMC) | Improving yield and using "greener" solvent options. nih.gov |

| Temperature | 0°C to Room Temp | 50°C | 65°C | Balancing reaction kinetics against potential side reactions. nih.govresearchgate.net |

Stereoselective Synthesis of this compound Enantiomers

The carbon atom at the 2-position of the piperazine ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis are of paramount importance.

Chiral Auxiliary Approaches

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach temporarily incorporates a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines and their derivatives, tert-butanesulfinamide, known as the Ellman auxiliary, is a highly effective and widely used chiral auxiliary. harvard.edu

In a potential application to synthesize a precursor for this compound, tert-butanesulfinamide could be condensed with a suitable aldehyde to form a chiral tert-butanesulfinyl imine. The subsequent addition of a nucleophile to the carbon-nitrogen double bond occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. harvard.edu After the key bond is formed, the auxiliary can be cleaved under acidic conditions to reveal the chiral amine of the piperazine precursor. harvard.edu This temporary stereocenter approach provides a reliable method for establishing the desired chirality. rsc.org

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically pure compounds. This method uses a small amount of a chiral catalyst to generate large quantities of a chiral product. A prominent strategy for accessing chiral piperazines is the asymmetric hydrogenation of a prochiral precursor, such as a tetrahydropyrazine (B3061110) or a pyrazine (B50134) derivative. capes.gov.br

For example, the asymmetric hydrogenation of pyrazinecarboxylic acid tert-butylamide using a chiral rhodium complex can produce the corresponding chiral piperazine-2-carboxylic acid tert-butylamide with high enantiomeric excess (ee). google.com Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral piperazin-2-ones, which are versatile precursors to chiral piperazines, with excellent stereoselectivity. rsc.org These catalytic systems are highly effective, often achieving high yields and enantioselectivities greater than 90% ee. nih.govnih.gov

| Catalytic System | Precursor | Product | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| [Rh(COD)Cl]2 / Chiral Phosphine Ligand | Pyrazinecarboxylic acid tert-butylamide | (S)-Piperazine-2-carboxylic acid tert-butylamide | 77.6% | google.com |

| Pd(TFA)2 / Chiral Ligand | Substituted Pyrazin-2-ol | Chiral Piperazin-2-one | Up to >99% | rsc.org |

| [Pd2(dba)3] / Chiral Ligand | N-protected piperazin-2-one | α-Tertiary Piperazin-2-one | High | nih.govnih.gov |

Enzymatic Resolution Techniques for this compound Precursors

Enzymatic resolution is a powerful biocatalytic method for separating a racemic mixture into its constituent enantiomers. This technique leverages the high stereospecificity of enzymes, which selectively catalyze a reaction on only one enantiomer of a racemic substrate.

For piperazine derivatives, enzymes such as lipases and proteases are commonly used. researchgate.net A specific application involves the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase. documentsdelivered.com In this process, the enzyme selectively hydrolyzes the methyl ester of one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-enantiomer) as the unreacted ester. The resulting mixture of a carboxylic acid and an ester can then be separated by standard chemical techniques, providing access to both enantiomerically enriched precursors. documentsdelivered.com This strategy is highly effective for producing enantiopure building blocks for more complex molecules. researchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it This includes using safer solvents, improving atom economy, and employing catalytic rather than stoichiometric reagents.

Solvent-Free Synthetic Protocols

A key objective of green chemistry is to minimize the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Performing reactions under solvent-free conditions can significantly reduce waste and simplify product purification.

While specific solvent-free protocols for the entire synthesis of this compound are not extensively documented, related transformations have been successfully adapted to these conditions. For instance, tert-butyl nitrite (B80452) (TBN) has been utilized as an effective reagent for the N-nitrosation of secondary amines under solvent-free conditions, demonstrating that key transformations can be performed without a bulk solvent medium. rsc.orgorganic-chemistry.org Such methodologies often provide the desired product in high purity after a simple aqueous work-up or filtration. rsc.org The development of similar solvent-free protocols for the key amide-forming or cyclization steps in the synthesis of this compound represents a valuable goal for making its production more sustainable. mdpi.com

Atom Economy and E-Factor Considerations

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to minimize environmental impact and enhance efficiency. Atom economy and the E-factor are two key metrics for evaluating the "greenness" of a chemical process.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, signifying that all atoms from the starting materials are found in the final product, with no byproducts.

E-Factor (Environmental Factor), introduced by Roger Sheldon, provides a different perspective by quantifying the amount of waste produced per unit of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-factor indicates a more environmentally friendly process.

A plausible solution-phase synthesis of this compound would likely involve the amidation of a protected piperazine-2-carboxylic acid derivative. For instance, the reaction of 1-Boc-piperazine-2-carboxylic acid with tert-butylamine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) would yield the desired product.

In such a synthesis, the atom economy would be suboptimal due to the formation of stoichiometric byproducts from the coupling agent (e.g., dicyclohexylurea). These byproducts contribute to a higher E-factor, as they constitute waste that must be separated and disposed of. The pharmaceutical industry, a major producer of complex molecules like piperazine derivatives, often faces high E-factors, sometimes exceeding 100, largely due to multi-step syntheses and extensive purification processes. asynt.com

To improve these metrics, alternative synthetic strategies are sought. For example, direct catalytic amidation of the carboxylic acid and amine would, in principle, only generate water as a byproduct, leading to a near-perfect atom economy and a significantly lower E-factor.

| Metric | Definition | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Traditional coupling-agent-mediated synthesis has lower atom economy due to byproduct formation. Catalytic methods offer significant improvement. |

| E-Factor | Mass of waste / Mass of product | 0 | High in multi-step syntheses with stoichiometric reagents and solvent-intensive purifications. Can be reduced by using catalytic methods and minimizing solvent use. |

Sustainable Catalytic Systems for Production

The development of sustainable catalytic systems for amide bond formation is a primary focus of green chemistry research, directly addressing the shortcomings of traditional methods. ucl.ac.ukbohrium.com For the production of this compound, several catalytic approaches could be envisioned to enhance sustainability.

Biocatalysis : Enzymes, such as lipases, can catalyze amide bond formation under mild conditions, often in aqueous or green solvents. nih.govnih.gov The use of an enzyme like Candida antarctica lipase (B570770) B (CALB) could potentially facilitate the direct condensation of a suitably protected piperazine-2-carboxylic acid ester with tert-butylamine, offering high selectivity and minimizing waste. nih.gov This approach is particularly attractive for its environmental compatibility and potential for high yields without the need for extensive purification. nih.gov

Organocatalysis : Boronic acid derivatives have emerged as effective organocatalysts for dehydrative amidation. rsc.org These catalysts promote the reaction between a carboxylic acid and an amine by activating the carboxylic acid, facilitating nucleophilic attack by the amine. This method avoids the use of metal catalysts, which can be a concern in pharmaceutical synthesis due to potential product contamination.

Solid-Phase Synthesis and Combinatorial Approaches for this compound Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds, known as combinatorial libraries. This approach is particularly well-suited for producing derivatives of scaffolds like piperazine-2-carboxamide (B1304950) for high-throughput screening in drug discovery. 5z.comnih.gov

A general strategy for the solid-phase synthesis of a this compound library would involve attaching a protected piperazine-2-carboxylic acid to a solid support (resin). The remaining functional groups on the piperazine ring can then be sequentially modified through a series of chemical reactions. Finally, the desired products are cleaved from the resin.

Resin Loading and Cleavage Strategies

Resin Loading : The initial step in solid-phase synthesis is the attachment of the starting material to the resin. For a piperazine-2-carboxamide library, a common approach is to use a resin with a suitable linker, such as a Wang resin or a Rink amide resin. sigmaaldrich.comuci.edu If starting with Fmoc-protected piperazine-2-carboxylic acid, the carboxylic acid can be coupled to an amino-functionalized resin using standard peptide coupling reagents like DIC/HOBt or HATU. sigmaaldrich.com The loading of the resin, which is the amount of substrate attached per gram of resin, can be quantified using methods like UV-Vis spectrophotometry of the Fmoc group cleaved by piperidine. peptideweb.compeptide.com

Cleavage Strategies : After the desired chemical modifications are completed on the solid support, the final product must be cleaved from the resin. The choice of cleavage strategy depends on the type of linker used. For linkers that are sensitive to acid, such as the Wang or Rink amide linkers, treatment with a strong acid like trifluoroacetic acid (TFA) is typically employed. sigmaaldrich.comacs.org This process releases the final amide product into solution, which can then be isolated by precipitation and filtration. Care must be taken to ensure that the desired amide bond in the product is stable under the cleavage conditions. While typical amide bonds are stable to TFA, certain structural features can increase their lability. acs.org

Parallel Synthesis and Directed Sorting Techniques

Parallel Synthesis : This technique enables the synthesis of a large number of individual compounds simultaneously in separate reaction vessels, often in a microplate format. asynt.comspirochem.comyoutube.com For a this compound library, a set of diverse building blocks (e.g., various acylating or alkylating agents) could be reacted with the resin-bound piperazine scaffold in parallel, leading to a library of distinct final products. This method facilitates the systematic exploration of structure-activity relationships. acs.orgbioduro.com

Directed Sorting : For the creation of very large combinatorial libraries, the "split-and-pool" or "split-and-mix" synthesis strategy is often employed. wikipedia.org To keep track of the identity of each compound on each resin bead in such a large library, encoding technologies are necessary. The Irori™ system is a notable example of a directed sorting technique that utilizes radiofrequency (RF) tags. 5z.combiotext.comnih.gov Each microreactor (MicroKan™) containing the resin is equipped with an RF tag that stores its unique reaction history. 5z.comresearchgate.net After each reaction step in a split-and-pool synthesis, a sorter reads the RF tags and directs each MicroKan™ to the appropriate reaction vessel for the next step. nih.govresearchgate.net This allows for the efficient synthesis of tens of thousands of discrete compounds, with the identity of each compound known at the end of the synthesis. 5z.com This method has been successfully applied to the generation of piperazine-2-carboxamide libraries. 5z.comresearchgate.net

| Technique | Description | Application to this compound Libraries |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Generation of focused libraries by reacting a common resin-bound intermediate with a diverse set of reagents in parallel. |

| Directed Sorting (e.g., Irori™) | Use of encoded microreactors (e.g., with RF tags) to track the synthesis history in a split-and-pool approach. | Efficient construction of large, diverse libraries of piperazine-2-carboxamide derivatives with known structures. |

Chemical Reactivity and Reaction Mechanisms of 2 Piperazine Tert Butyl Carboxamide

Reactivity of the Piperazine (B1678402) Nitrogen Atoms in 2-Piperazine-tert-butyl-carboxamide

The two nitrogen atoms within the piperazine ring of this compound exhibit distinct reactivity profiles due to their chemical environments. The nitrogen at position 1 (N1) is a secondary amine, while the nitrogen at position 4 (N4) is also a secondary amine in the parent structure. Both nitrogens possess lone pairs of electrons, making them nucleophilic and susceptible to reactions with electrophiles.

The piperazine nitrogens are effective nucleophiles and readily participate in alkylation reactions with alkyl halides or other alkylating agents. nih.gov The reaction typically proceeds via an S(_N)2 mechanism. The relative reactivity of the two nitrogen atoms can be influenced by steric hindrance. The presence of the tert-butyl-carboxamide group at the C2 position may sterically hinder the N1 nitrogen to a certain extent compared to the N4 nitrogen. benjamin-bouvier.fr

Alkylation can lead to mono- or di-substituted products, depending on the stoichiometry of the reactants and the reaction conditions. nih.gov For instance, reaction with one equivalent of an alkyl halide would likely yield a mixture of N1- and N4-alkylated products, with the potential for a higher proportion of the N4-alkylated isomer due to reduced steric hindrance. The use of excess alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. nih.gov

Table 1: Examples of Alkylation Reactions of Piperazine Derivatives

| Alkylating Agent | Piperazine Derivative | Product(s) | Reference |

| Methyl Iodide | 2-Phenylpiperazine | 1-Methyl-3-phenylpiperazine, 1-Methyl-2-phenylpiperazine, 1,4-Dimethyl-2-phenylpiperazine | nih.gov |

| 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 1-[3-(trifluoromethyl)phenyl]piperazine | Flibanserin | nih.gov |

This table presents examples of alkylation reactions on piperazine derivatives to illustrate the general reactivity. Specific outcomes for this compound may vary.

Similar to alkylation, the piperazine nitrogens can be readily acylated with acyl chlorides or acid anhydrides to form amides. ambeed.com Sulfonylation with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are fundamental in modifying the properties of the piperazine ring and are widely used in the synthesis of pharmaceutical derivatives. nih.gov

The selectivity of acylation and sulfonylation between the N1 and N4 positions is also influenced by steric factors. The less sterically hindered N4 nitrogen is generally expected to be more reactive towards bulky acylating or sulfonylating agents. However, under specific conditions, selective functionalization of the N1 position can be achieved. The formation of mono- or di-acylated/sulfonylated products is dependent on the reaction stoichiometry. 5z.com

Table 2: Acylation and Sulfonylation of Piperazine Derivatives

| Reagent | Piperazine Derivative | Product Type | Reference |

| Benzoyl Chlorides | Piperazine | Mono- and Di-N-benzoylated piperazines | rsc.org |

| Sulfonyl Chlorides | Piperazine-2-carboxamide (B1304950) scaffold | Sulfonamides | 5z.com |

| Chloroformates | Piperazine-2-carboxamide scaffold | Carbamates | 5z.com |

This table provides examples of acylation and sulfonylation reactions on piperazine derivatives. The specific reactivity of this compound may differ.

The tertiary amine nitrogens in substituted piperazine derivatives can undergo oxidation to form N-oxides. google.comgoogle.com This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA). google.comnih.gov In the case of this compound, both the N1 and N4 nitrogens, if alkylated to be tertiary, could potentially be oxidized. The selectivity of N-oxidation would depend on the electronic and steric environment of each nitrogen atom. N-oxides of piperazine derivatives are sometimes utilized as prodrugs, as they can be reduced back to the parent amine in vivo. google.com

The piperazine ring itself can be involved in redox reactions. For instance, piperazine-fused cyclic disulfides have been developed as redox-responsive motifs that undergo rapid cleavage upon reduction. chemrxiv.orgchemrxiv.org While this specific chemistry may not be directly applicable to this compound, it highlights the potential for the piperazine core to participate in redox processes.

Transformations Involving the tert-Butyl-carboxamide Functionality

The tert-butyl-carboxamide group at the C2 position of the piperazine ring is also a key site for chemical transformations.

The amide bond in this compound can be hydrolyzed to the corresponding carboxylic acid (piperazine-2-carboxylic acid) and tert-butylamine (B42293). This reaction is typically carried out under acidic or basic conditions with heating. researchgate.net The steric hindrance provided by the tert-butyl group might necessitate more forcing reaction conditions compared to less hindered amides.

Transamidation, the exchange of the amine portion of an amide, is another important reaction. This can be achieved by reacting the amide with an amine, often in the presence of a catalyst or under conditions that drive the equilibrium towards the desired product. organic-chemistry.orgrsc.org For this compound, reaction with a different amine could lead to the formation of a new amide at the C2 position. Metal-free transamidation methods have been developed for N-Boc activated secondary amides. researchgate.net

The carboxamide group can be reduced to an amine, which is a common transformation in organic synthesis. nih.gov This reaction converts the this compound into the corresponding 2-(aminomethyl)piperazine derivative. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH(_4)) or borane (BH(_3)). nih.gov The choice of reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of other functional groups if present. The selective reduction of an amide in the presence of other reducible groups is a key consideration in synthetic design. nih.gov

Directed Ortho-Metalation and Related Aromatic Substitutions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The core structure of this compound, lacking an aromatic ring directly attached to a potential DMG, is not a substrate for directed ortho-metalation.

However, in derivatives where an aryl group is attached to one of the piperazine nitrogen atoms, the entire N-arylpiperazine moiety can participate in related aromatic substitution reactions. Nucleophilic aromatic substitution (SNAr) is a common reaction for such derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups. For instance, the synthesis of various N-arylpiperazine drugs involves the coupling of a piperazine derivative with an activated aryl halide or aza-heterocycle. mdpi.com High yields have been achieved in the coupling of N-Boc-piperazine with substrates like ethyl 2-chloropyrimidine-5-carboxylate, demonstrating the feasibility of these substitution reactions. mdpi.com

Stereochemical Aspects of Reactions Involving this compound

The presence of a stereocenter at the C2 position of the piperazine ring makes this compound a chiral molecule. Its reactions, therefore, have significant stereochemical implications. The (S)-configured version of the molecule is a key structural unit for certain HIV protease inhibitors. google.com

Retention and Inversion of Configuration During Transformations

The stereochemical integrity of the C2 position is a critical factor in the synthesis of optically pure products. Transformations involving this center can proceed with either retention or inversion of configuration, or lead to racemization. A process for the racemization of optically pure or enriched piperazine-2-tert-butylcarboxamide has been developed, which involves reacting the compound with a racemizing agent such as a strong base, an anhydrous metal salt (e.g., magnesium, zinc, iron, or titanium chlorides), or a carboxylic acid at elevated temperatures. google.com This indicates that the proton at the chiral center is acidic enough to be removed under certain conditions, leading to a planar intermediate or a rapidly inverting anion, which results in the loss of stereochemical information. General mechanisms for racemization often involve the deprotonation of a carbon acid. cardiff.ac.uk An unusual racemization has also been observed for a chiral piperazine-derived nitroxide under mild oxidizing conditions, highlighting that various pathways can lead to the loss of optical purity. nih.gov

Diastereoselective Reactions with Chiral Derivatives

Diastereoselective reactions are crucial for synthesizing specific stereoisomers of biologically active molecules. One powerful method for separating enantiomers of piperazine carboxamide derivatives is through enzymatic kinetic resolution. In one study, racemic N-t-Boc-piperazine carboxamide was subjected to hydrolysis in the presence of leucine aminopeptidase. The enzyme selectively catalyzed the hydrolysis of the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-enantiomer as the unreacted amide. tandfonline.comtandfonline.com This process allows for the separation of the two enantiomers with good optical purity. tandfonline.comtandfonline.com

| Starting Material | Enzyme | (S)-Product | (R)-Product | Yield of (R)-amide |

| (RS)-N-t-Boc-piperazine carboxamide | Leucine Aminopeptidase | (S)-N-t-Boc-piperazine-2-carboxylic acid | (R)-N-t-Boc-piperazine carboxamide | 72% |

Furthermore, the synthesis of chiral pyrimidinyl-piperazine carboxamide derivatives has demonstrated the influence of stereochemistry on biological activity. In these syntheses, commercially available chiral (R/S)-1-boc-3-methyl piperazine was reacted with 2,4-dichloropyrimidine to obtain chiral intermediates. nih.gov Subsequent modifications led to a series of final compounds where those with an S-configuration at the chiral center were found to be up to five times more active as α-glucosidase inhibitors than their R-configuration counterparts. nih.gov

Mechanistic Investigations of this compound Transformations

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide insight into the mechanism and efficiency of chemical reactions. The enzymatic resolution of N-t-Boc-piperazine carboxamide by leucine aminopeptidase is a prime example of a kinetically controlled process, where the enzyme selectively accelerates the hydrolysis of one enantiomer over the other. tandfonline.comtandfonline.com

In a study of related chiral pyrimidinyl-piperazine carboxamide derivatives, a kinetic analysis was performed to understand their mechanism of α-glucosidase inhibition. The study, using Lineweaver-Burk plots, revealed that the most potent compound acts as a competitive inhibitor of the enzyme. nih.gov This was determined by observing that with increasing concentrations of the inhibitor, the Michaelis constant (Km) increased while the maximum velocity (Vmax) remained unchanged. nih.gov

Kinetic studies on the parent piperazine molecule have also been conducted to understand its fundamental reactivity. The rate coefficient for the reaction of piperazine with OH radicals was determined to be (2.8 ± 0.6) × 10–10 cm3 molecule–1 s–1 at 307 K. acs.org Additionally, the reaction of aqueous piperazine with CO2 has been studied, identifying the reaction with free piperazine as the dominant pathway with a rate constant (k7) of 2.43(3) × 104 M-1 s-1 for the formation of piperazine mono-carbamic acid. researchgate.net

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are fundamental to confirming proposed reaction mechanisms. In the context of piperazine derivatives, in situ spectroscopic techniques have been employed to identify transient species. The lithiation of N-Boc-N'-benzyl piperazine with s-BuLi in THF at -78 °C has been monitored using in situ IR spectroscopy. whiterose.ac.ukresearchgate.net This technique allowed for the observation of the lithiated intermediate, identified by a shift in the carbonyl stretching frequency (νC=O) of the Boc group from 1696 cm-1 in the starting material to 1645 cm-1 in the lithiated species. whiterose.ac.uk This confirmation of the intermediate's formation was crucial for optimizing reaction times and developing general procedures for the synthesis of α-functionalised N-Boc piperazines. whiterose.ac.ukresearchgate.net

In other synthetic sequences, intermediates are proposed based on the final products. For example, the synthesis of piperazine-2-carboxamide from pyrazine-2-carboxamide involves a primary amide intermediate which is subsequently reduced. researchgate.net While not always isolated, the identification of such intermediates is key to understanding the reaction pathway.

Isotope Labeling Studies for Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of chemical synthesis and reactivity studies. Isotope labeling, a technique where an atom in a molecule is replaced by one of its isotopes, stands as a powerful tool for tracing the fate of atoms and bonds throughout a chemical transformation. While specific isotope labeling studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize how such investigations would yield crucial mechanistic insights.

Isotope labeling studies are fundamentally designed to probe the intricacies of reaction pathways by observing the position of isotopic labels in the products and by measuring the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. A significant KIE is often indicative that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

For a molecule like this compound, isotope labeling could be employed to understand its formation, typically via amidation of a piperazine-2-carboxylic acid derivative, or to study its subsequent reactions.

Hypothetical Application of Isotope Labeling in the Synthesis of this compound

The synthesis of this compound would likely involve the coupling of a protected piperazine-2-carboxylic acid with tert-butylamine. Isotope labeling could be used to clarify the mechanism of this amide bond formation.

For instance, one could synthesize piperazine-2-carboxylic acid with a Carbon-13 (¹³C) label at the carboxylic acid carbon. Upon reaction with tert-butylamine, the position of the ¹³C label in the resulting this compound would confirm that the carbonyl group is retained from the carboxylic acid precursor.

To investigate the reaction mechanism in more detail, deuterium (²H) labeling could be employed. For example, using a deuterated tert-butylamine (tert-butyl-ND₂) would allow for the tracking of the amine protons. The observation of a kinetic isotope effect upon using the deuterated amine could suggest the involvement of a proton transfer step in the rate-determining part of the reaction.

A hypothetical set of experiments and their potential outcomes are detailed in the table below:

| Labeled Reactant | Isotope | Labeled Position | Potential Mechanistic Insight | Expected Kinetic Isotope Effect (kH/kD) |

| Piperazine-2-carboxylic acid | ¹³C | Carboxylic acid carbon | Confirms the origin of the amide carbonyl group. | ~1 (no significant KIE expected for ¹³C in this position) |

| tert-Butylamine | ²H | Amine (N-D₂) | Probes the involvement of N-H bond cleavage in the rate-determining step. | > 1 if N-H bond breaking is rate-limiting. |

| tert-Butylamine | ¹⁵N | Amine nitrogen | Traces the origin of the amide nitrogen atom. | ~1 (no significant KIE expected for ¹⁵N in this position) |

Probing Reaction Mechanisms of this compound

Beyond its synthesis, isotope labeling can be used to study the mechanisms of reactions involving this compound, such as its degradation or further functionalization. For example, if a reaction involves the cleavage of the C-H bond at the 2-position of the piperazine ring, substituting this hydrogen with deuterium would be expected to produce a primary kinetic isotope effect. The magnitude of this KIE would provide information about the transition state of the C-H bond-breaking step.

The following table outlines a hypothetical study on the reactivity of this compound using isotope labeling:

| Reaction Type | Labeled Position | Isotope | Potential Mechanistic Insight | Expected Kinetic Isotope Effect (kH/kD) |

| Oxidation at C-2 | 2-position of piperazine ring | ²H | Determines if C-H bond cleavage at the 2-position is rate-determining. | > 1 (primary KIE) if C-H bond is broken in the rate-limiting step. |

| N-Alkylation | 1- or 4-position of piperazine ring | ²H (on alkylating agent) | Can provide information on the transition state of the alkylation reaction (secondary KIE). | < 1 or > 1 (secondary KIE) depending on the transition state geometry. |

| Amide Hydrolysis | Amide carbonyl carbon | ¹³C | Traces the fate of the carbonyl group during hydrolysis. | ~1 |

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Piperazine Tert Butyl Carboxamide for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the solution-state structure and dynamics of 2-Piperazine-tert-butyl-carboxamide. The complexity of its NMR spectra often necessitates the use of advanced multi-dimensional techniques and temperature-dependent studies.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are fundamental in assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY spectra would be crucial for tracing the proton-proton connectivities within the piperazine (B1678402) ring and identifying the protons on the tert-butyl group. For instance, the proton at the C2 position is expected to show correlations with the adjacent protons at the C3 position. researchgate.netemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. emerypharma.com This technique allows for the unambiguous assignment of the carbon signals of the piperazine ring and the tert-butyl group by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC correlations would be expected between the tert-butyl protons and the amide carbonyl carbon, as well as between the piperazine ring protons and the amide carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's conformation and stereochemistry. researchgate.net For the piperazine ring, which typically adopts a chair conformation, NOESY can differentiate between axial and equatorial protons by observing their spatial relationships. For example, strong cross-peaks would be expected between axial protons on the same face of the ring.

A summary of expected 2D NMR correlations is presented in the table below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H2 | H3 | C2 | C3, C6, Amide C=O | H3 (axial/equatorial), H6 (axial) |

| H3 (axial) | H2, H3 (equatorial) | C3 | C2, C5 | H2 (axial), H5 (axial) |

| H3 (equatorial) | H2, H3 (axial) | C3 | C2, C5 | H2 (equatorial), H5 (equatorial) |

| H5 (axial) | H6, H5 (equatorial) | C5 | C3, C6 | H3 (axial), H6 (axial) |

| H5 (equatorial) | H6, H5 (axial) | C5 | C3, C6 | H3 (equatorial), H6 (equatorial) |

| H6 (axial) | H5, H6 (equatorial) | C6 | C2, C5 | H2 (axial), H5 (axial) |

| H6 (equatorial) | H5, H6 (axial) | C6 | C2, C5 | H2 (equatorial), H5 (equatorial) |

| tert-butyl CH₃ | - | C(CH₃)₃ | Amide C=O, C(CH₃)₃ | Amide NH |

Variable Temperature NMR Studies for Conformational Dynamics

The piperazine ring is known to undergo conformational exchange, primarily through a chair-to-chair interconversion. Additionally, rotation around the amide C-N bond can be restricted, leading to the presence of rotamers. Variable temperature (VT) NMR studies are employed to investigate these dynamic processes. researchgate.netrsc.org

By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these conformational changes. beilstein-journals.org At low temperatures, the exchange processes slow down, and separate signals for different conformers (e.g., axial and equatorial protons of the piperazine ring or different rotamers) may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). The Gibbs free energy of activation (ΔG‡) for the dynamic process can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals. For substituted piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. rsc.orgresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. In many piperazine derivatives, intermolecular hydrogen bonds involving the piperazine nitrogen atoms and other functional groups play a significant role in stabilizing the crystal structure. nih.govnih.gov For this compound, it is expected that the amide N-H and the secondary amine N-H of the piperazine ring would act as hydrogen bond donors, while the amide carbonyl oxygen and the tertiary piperazine nitrogen would act as hydrogen bond acceptors, leading to the formation of extended networks in the solid state.

Bond Lengths, Bond Angles, and Torsion Angle Analysis

X-ray diffraction allows for the precise measurement of geometric parameters within the molecule.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-N (amide) | ~1.33 Å |

| C=O (amide) | ~1.23 Å |

| N-C (piperazine ring) | ~1.46 Å nih.gov |

| C-C (piperazine ring) | ~1.52 Å |

| C-C (tert-butyl) | ~1.53 Å |

| **Bond Angles (°) ** | |

| O=C-N (amide) | ~122° |

| C-N-C (piperazine ring) | ~110° |

| C-C-N (piperazine ring) | ~111° |

| Torsion Angles (°) | |

| C6-N1-C2-C3 | ~ -55° (chair conformation) |

| N1-C2-C3-N4 | ~ 55° (chair conformation) |

Data is based on typical values for related structures.

The bond lengths and angles within the piperazine ring are characteristic of a saturated heterocycle, with the ring typically adopting a chair conformation to minimize steric strain. The torsion angles within the ring confirm this chair geometry. The C-N bond of the amide group is expected to have partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond. nih.gov

Absolute Configuration Determination (if chiral)

The this compound molecule is chiral due to the substituent at the C2 position. If a single enantiomer is crystallized, its absolute configuration can be determined by anomalous dispersion effects in the X-ray diffraction experiment, often reported as the Flack parameter. researchgate.net This is crucial for understanding its stereospecific interactions in a biological context.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound, HRMS analysis in positive ion mode would yield the protonated molecule, [M+H]⁺. The precise mass of this ion allows for the determination of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass.

The fragmentation of this compound under mass spectrometric conditions, particularly with techniques like collision-induced dissociation (CID), reveals key structural motifs. The molecule contains several bonds susceptible to cleavage: the amide bond, the bonds within the piperazine ring, and the bond connecting the tert-butyl group.

The fragmentation process is dominated by α-cleavage, which is common for amines and amides. miamioh.edu The most significant fragmentation pathways are initiated by the cleavage of the robust bonds within the molecule, leading to the formation of stable carbocations and neutral losses. A primary fragmentation event is the cleavage of the bond between the carbonyl carbon and the amide nitrogen (N-CO cleavage), a typical pathway for amides which results in the formation of a stable acylium ion. nih.gov Another major fragmentation involves the piperazine ring, where cleavage of the C-N bonds within the ring is a common occurrence for piperazine derivatives. xml-journal.net The tert-butyl group is also prone to fragmentation, leading to the loss of a stable tert-butyl cation or related neutral fragments.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by isolating the parent ion and inducing its fragmentation to produce a spectrum of daughter ions. This technique provides definitive evidence for the connectivity of the molecule.

For this compound, the protonated parent ion would be selected and subjected to fragmentation. The resulting daughter ions would correspond to predictable losses from the parent structure. Key fragmentation pathways would include:

Cleavage of the tert-butyl group: This would result in the loss of isobutylene (B52900) (56 Da), a common fragmentation for tert-butyl containing compounds.

Amide Bond Cleavage: The cleavage of the amide bond would lead to the formation of a protonated piperazine ring and a neutral tert-butylcarboxamide fragment, or conversely, a tert-butyl acylium ion. nih.gov

Piperazine Ring Opening: The piperazine ring can undergo fragmentation, leading to a series of characteristic daughter ions, often with m/z values of 56 and 70, corresponding to ethylenimine and its fragments. xml-journal.net

The analysis of these daughter ions allows for a confident reconstruction of the original molecular structure.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Proposed Structure/Origin |

|---|---|---|

| [M+H]⁺ | 186.1599 | Protonated parent molecule |

| [M+H - C₄H₈]⁺ | 130.0971 | Loss of isobutylene from the tert-butyl group |

| [C₅H₁₁NO]⁺ | 101.0864 | tert-butyl carboxamide fragment |

| [C₄H₁₀N₂]⁺ | 87.0917 | Piperazine ring fragment |

Note: The m/z values are predicted based on the chemical formula and established fragmentation mechanisms. Actual experimental values may vary slightly.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups.

Amide Group: The amide group gives rise to several distinct bands. The C=O stretching vibration (Amide I band) is typically strong in the IR spectrum and appears in the region of 1630-1680 cm⁻¹. pressbooks.pub The N-H bending vibration (Amide II band) is expected around 1520-1570 cm⁻¹.

Amine Group: The piperazine ring contains two secondary amine groups. The N-H stretching vibrations of these amines are expected in the region of 3200-3400 cm⁻¹. wpmucdn.com The presence of two N-H bonds can lead to both symmetric and asymmetric stretching modes. The N-H bending vibrations can also be observed in the fingerprint region.

tert-Butyl Group: The C-H stretching vibrations of the tert-butyl group will appear just below 3000 cm⁻¹. Characteristic bending vibrations for the tert-butyl group are also expected.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3200 - 3400 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2970 | Strong |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H) | Bending (Amide II) | 1520 - 1570 | Medium |

The presence of both hydrogen bond donors (the N-H groups of the piperazine and amide) and acceptors (the carbonyl oxygen and the piperazine nitrogens) allows for the formation of extensive intermolecular and potentially intramolecular hydrogen bonding networks. researchgate.net

These hydrogen bonds significantly influence the vibrational frequencies. In the IR spectrum, hydrogen bonding typically causes a broadening and a red-shift (to lower wavenumbers) of the N-H and C=O stretching bands. Raman spectroscopy is also a powerful tool for studying hydrogen bonding. researchgate.net The analysis of the shifts and broadening of these bands in different states (e.g., solid vs. solution) can provide detailed insights into the strength and nature of the hydrogen bonding interactions, which in turn dictate the supramolecular structure and physical properties of the compound. For instance, strong hydrogen bonding can shift the N-H stretch to as low as 3200 cm⁻¹.

Computational Chemistry and Theoretical Studies on 2 Piperazine Tert Butyl Carboxamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of molecules. bohrium.comresearchgate.net These first-principles computations provide a detailed understanding of electron distribution and orbital energies, which are fundamental to predicting a molecule's reactivity and stability. bohrium.com For piperazine (B1678402) derivatives, DFT calculations at levels like B3LYP/6–311++G(d,p) have been effectively used to comprehend their molecular electronic properties. bohrium.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.netnih.gov

In the context of 2-Piperazine-tert-butyl-carboxamide, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the piperazine ring and the oxygen atom of the carboxamide group, which act as electron-donating centers. Conversely, the LUMO would be distributed over areas that can accept electrons. The analysis of these orbitals helps in understanding intramolecular charge transfer processes. nih.gov Natural Bond Orbital (NBO) analysis further complements this by studying orbital interactions and charge delocalization within the molecule. bohrium.com

Table 1: Representative Frontier Orbital Energy Gaps in Related Heterocyclic Compounds

| Compound Type | Methodology | Calculated HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|

| Aryl Sulfonyl Piperazine Derivative | DFT/B3LYP/6-31G(d,p) | 5.19 | Low reactivity and high stability. researchgate.net |

| Substituted 1,3,5-Triazine Derivative | DFT/B3LYP/6-311G++(d,p) | ~3.31 - 3.66 | Indicates varying levels of reactivity based on substitution. colab.ws |

| Schiff Base Hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.08657 | High chemical reactivity and biological activity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP map would show significant negative potential around the carbonyl oxygen and the piperazine nitrogen atoms, highlighting them as primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net The hydrogen atoms, especially the N-H proton on the piperazine ring, would exhibit positive potential, making them susceptible to nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, including hydrogen bonding and electrostatic attraction, which govern molecular recognition and binding processes. researchgate.net

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Computational chemistry is a primary tool for locating and characterizing these transient structures. protheragen.ai Methods like DFT are used to perform transition state searches, which can be initiated from a guessed structure of the TS. ucsb.edu

For reactions involving the this compound scaffold, such as N-alkylation or acylation, transition state calculations can elucidate the reaction pathway and determine the activation energy barrier. This information is vital for predicting reaction rates and understanding the reaction mechanism. protheragen.ai For example, studies on the triflylation of phenylpiperazine have utilized computational analyses to investigate the noncovalent interactions present in the transition state, providing insight into the role of different reagents. researchgate.net These calculations help rationalize experimental outcomes and guide the design of new synthetic routes.

Conformational Analysis and Molecular Mechanics Simulations

The flexibility of the piperazine ring and the rotatable bonds in the tert-butyl-carboxamide substituent mean that this compound can adopt multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and the energy barriers between them.

Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.govnih.gov This chair conformation is not static; it undergoes a dynamic process of ring inversion, where one chair form converts into another. This interconversion is a key aspect of the molecule's flexibility. rsc.org

In N-substituted piperazines, the presence of substituents influences the ring dynamics. For N-acyl piperazines, the rotation around the partial double bond of the amide C-N bond presents a significant energy barrier. rsc.orgrsc.org Furthermore, the interconversion of the piperazine chair conformations also has an associated activation energy. Temperature-dependent NMR spectroscopy, combined with computational studies, has been used to determine the activation energy barriers (ΔG‡) for these processes in N-benzoylated piperazines, which were found to be between 56 and 80 kJ mol−1. rsc.orgrsc.org The bulky tert-butyl-carboxamide group at the 2-position of the piperazine ring in the title compound would be expected to significantly influence these inversion dynamics.

Table 2: Activation Energy Barriers for Conformational Changes in N-Acyl Piperazines

| Process | Compound Type | Typical Activation Energy (ΔG‡) | Reference |

|---|---|---|---|

| Amide Bond Rotation | N-Benzoylated Piperazines | 56 - 80 kJ mol−1 | rsc.orgrsc.org |

| Piperazine Ring Inversion | N-Benzoylated Piperazines | 56 - 80 kJ mol−1 | rsc.orgrsc.org |

For 2-substituted piperazines, a key conformational question is the preference for the substituent to be in an axial or equatorial position. Studies on various 1-acyl and 1-aryl 2-substituted piperazines have found that the axial conformation is often preferred. nih.gov This preference can be influenced by factors such as allylic strain and intramolecular interactions like hydrogen bonding. nih.govnih.gov In the case of this compound, the large steric bulk of the tert-butyl group will play a dominant role in determining the energetic landscape. The molecule will likely adopt conformations that minimize steric clashes between the tert-butyl group, the piperazine ring, and any other substituents. Molecular mechanics simulations can be employed to explore the vast conformational space and identify the most populated, and therefore most relevant, conformations in different environments.

Molecular Dynamics Simulations for Dynamic Chemical Behavior in Solution

No molecular dynamics (MD) simulation studies specifically investigating this compound were identified. Such studies would provide critical insights into the compound's flexibility, conformational preferences, and interactions with its environment over time.

Solvent Effects on Molecular Conformation and Reactivity

There is no available research detailing how different solvents influence the conformation and potential reactivity of this compound. A computational study in this area would typically involve simulating the molecule in various solvent environments (e.g., water, ethanol, dimethyl sulfoxide) to observe changes in its three-dimensional shape, such as the puckering of the piperazine ring or the orientation of the tert-butyl-carboxamide side chain. This information is vital for understanding how the molecule might behave in different chemical or biological settings.

Interaction Energies with Small Chemical Molecules

Data on the interaction energies between this compound and other small molecules (e.g., water, ions, or simple organic molecules) are absent from the scientific literature. This type of computational analysis would calculate the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to molecular recognition and binding processes.

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives (focus on chemical properties)

No QSPR studies focused on predicting the chemical properties of this compound or its close derivatives could be located. QSPR models establish mathematical relationships between the chemical structure of a molecule and its physicochemical properties.

Prediction of pKa Values for Nitrogen Atoms

There are no published computational predictions for the pKa values of the two nitrogen atoms within the piperazine ring of this compound. The pKa is a measure of a molecule's acidity or basicity and is a critical parameter influencing its solubility, absorption, and interaction with biological targets. A QSPR or other computational chemistry study would be required to predict these values, which would likely differ for the nitrogen at position 1 (adjacent to the carboxamide group) and the nitrogen at position 4.

Computational Prediction of Spectroscopic Parameters

While computational methods are frequently used to predict spectroscopic parameters like NMR chemical shifts (¹H, ¹³C), infrared frequencies, and Raman activities, no such predictive data has been published for this compound. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure. For instance, studies on different, more complex pyrazine-carboxamide derivatives have utilized Density Functional Theory (DFT) to calculate vibrational frequencies, but this has not been applied to the target compound.

2 Piperazine Tert Butyl Carboxamide As a Building Block in Complex Organic Synthesis

Synthesis of Advanced Piperazine-Based Scaffolds and Derivatives

The functionalized piperazine (B1678402) core, such as that in 2-piperazine-tert-butyl-carboxamide, serves as a versatile starting point for more elaborate molecular architectures. The presence of multiple reaction sites—the two nitrogen atoms of the piperazine ring and the amide functionality—allows for a variety of chemical transformations.

One of the key advantages of using a pre-functionalized piperazine like this compound is the ability to introduce molecular diversity. The piperazine moiety can influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical in the development of new chemical entities. mdpi.com

Macrocyclic Compounds Incorporating this compound

The synthesis of macrocycles often involves the strategic linking of molecular fragments. The piperazine unit can act as a cornerstone in such constructions. While direct examples of macrocyclization using this compound are not extensively documented, the principles of peptide and amide bond formation are directly applicable. The secondary amine of the piperazine ring can be acylated or alkylated to append a tether, which can then be cyclized with another functional group on the molecule.

For instance, a common strategy involves the reaction of a bifunctional piperazine derivative with a diacid chloride or a similar difunctional electrophile to form a macrocyclic diamide. The tert-butyl group of the carboxamide would provide significant steric bulk, potentially influencing the conformation of the resulting macrocycle.

Polyamines and Dendrimers Utilizing Piperazine Cores

Piperazine is a well-established building block for the synthesis of polyamines and dendrimers due to its ability to be di-functionalized. Starting with a core molecule like this compound, iterative reaction sequences can be employed to build up dendritic structures.

Role in Multicomponent Reactions (MCRs) and Domino Processes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. rug.nlmdpi.com Domino reactions, or cascade reactions, involve a series of intramolecular transformations triggered by a single event.

Design of Novel MCRs with this compound as a Component

The piperazine nucleus is a common component in MCRs. For example, the Ugi reaction, a four-component reaction, often utilizes a primary amine, a carboxylic acid, an isocyanide, and a carbonyl compound. capes.gov.br A derivative of this compound could potentially participate in such reactions.

While specific MCRs involving this compound are not widely reported, its structural features suggest its potential as a substrate. For instance, the secondary amine could act as the amine component in a Mannich-type reaction, or the entire molecule could be incorporated into a more complex MCR design.

Cascade Reactions Leading to Complex Heterocyclic Systems

Domino reactions initiated on a piperazine scaffold can lead to the formation of intricate polycyclic systems. nih.gov A hypothetical cascade reaction involving this compound could be initiated by the reaction of the secondary amine, followed by an intramolecular cyclization involving the amide group or a substituent attached to it. The stereochemistry of the 2-substituted piperazine ring would be crucial in directing the stereochemical outcome of the cascade.

Preparation of Chiral Ligands and Organocatalysts from this compound

The synthesis of chiral piperazine derivatives is of significant interest for their application as ligands in asymmetric catalysis and as organocatalysts. The chirality can be introduced at the 2-position of the piperazine ring.

The (S)-enantiomer of piperazine-2-tert-butylcarboxamide has been synthesized as an intermediate in the preparation of the HIV protease inhibitor Indinavir. capes.gov.br This highlights the importance of chiral 2-substituted piperazines in medicinal chemistry.

The development of organocatalysts based on chiral piperazines is an active area of research. These catalysts can be used to promote a variety of asymmetric transformations. The tert-butyl-carboxamide group in this compound could play a role in the catalytic cycle, either through hydrogen bonding interactions or by providing a specific steric environment.

Derivatization for Asymmetric Catalysis Applications (e.g., as a chiral amine catalyst)

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral amine catalysts, a prominent class of organocatalysts, have proven to be powerful tools for achieving high levels of stereocontrol in a variety of chemical transformations. The (S)-enantiomer of 2-piperazine-tert-butylcarboxamide, in particular, serves as a valuable chiral scaffold for the generation of such catalysts. Its importance is underscored by its role as a key intermediate in the synthesis of the HIV protease inhibitor, Indinavir. The asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor using a rhodium complex with the chiral ligand (R)-BINAP affords the corresponding piperazine with high enantiomeric excess, which is then converted to (S)-piperazine-2-tert-butylcarboxamide. princeton.edu

The derivatization of this chiral building block typically involves the functionalization of one or both of the nitrogen atoms of the piperazine ring. These modifications are crucial for tuning the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity in asymmetric reactions. While specific examples of catalysts derived directly from this compound are not extensively documented in publicly available research, the broader class of chiral piperazine-based organocatalysts provides a clear blueprint for its potential applications.

For instance, chiral bifunctional organocatalysts, which incorporate both a tertiary amine and a hydrogen-bonding donor group (like a urea (B33335) or thiourea (B124793) moiety), have been successfully employed in various enantioselective transformations. nih.gov The this compound scaffold is an ideal candidate for the development of such catalysts. The secondary amine at the 4-position can be readily derivatized with groups bearing hydrogen-bond donors, while the inherent chirality at the 2-position provides the necessary stereochemical information.

| Derivative Type | Potential Synthetic Route | Potential Catalytic Application | Key Features |

|---|---|---|---|

| N-Aryl Piperazines | Palladium-catalyzed C-N cross-coupling with aryl halides. | Enantioselective conjugate additions, aldol (B89426) reactions. | Tunable steric and electronic properties via substitution on the aryl ring. |

| N-Sulfonyl Piperazines | Reaction with sulfonyl chlorides. | Asymmetric Mannich reactions, Michael additions. | Strong electron-withdrawing group can enhance catalyst acidity and influence reactivity. |

| Bifunctional Thiourea Catalysts | Reaction of the N4-amine with an isothiocyanate derivative. | Asymmetric Henry reactions, aza-Henry reactions. | Combines Lewis basicity of the piperazine nitrogen with hydrogen-bonding capability of the thiourea group for dual activation. |

The development of piperazine-based nanocatalysts also highlights the versatility of this scaffold. While these examples may not use the specific tert-butyl-carboxamide derivative, they demonstrate the principle of immobilizing piperazine-based ionic liquids onto nanoparticles to create efficient and recyclable catalysts for various organic transformations, including the synthesis of benzoxazoles and the N-Boc protection of amines. nih.govrsc.org

Coordination Chemistry of this compound as a Ligand for Transition Metal Complexes

The piperazine moiety is a well-established ligand in coordination chemistry, capable of coordinating to metal centers in various modes, including monodentate, bidentate bridging, and chelating fashions. The derivatization of this compound offers a route to a wide array of chiral ligands for the synthesis of novel transition metal complexes with potential applications in catalysis and materials science.

The nitrogen atoms of the piperazine ring can act as donor atoms to form stable complexes with a range of transition metals, including but not limited to palladium, rhodium, copper, and nickel. The specific coordination geometry and the resulting properties of the metal complex are highly dependent on the nature of the metal ion and the steric and electronic environment of the ligand.

For example, palladium complexes bearing piperazine-derived ligands have been extensively studied for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The derivatization of this compound, for instance by N-arylation, can produce chiral ligands that, when complexed with palladium, could potentially catalyze asymmetric cross-coupling reactions.

Similarly, rhodium complexes are renowned for their catalytic prowess in hydrogenation and hydroformylation reactions. A chiral ligand derived from this compound could impart enantioselectivity in such transformations. Research on rhodium-catalyzed reactions of N-(2-pyridinyl)piperazines has shown that carbonylation can occur at a C-H bond in the piperazine ring, highlighting the potential for this scaffold to participate in novel catalytic cycles.

Copper complexes with nitrogen-containing ligands are also of significant interest due to their diverse applications, including in oxidation catalysis and as models for biological systems. The coordination of a chiral ligand based on this compound to a copper center could lead to the development of new catalysts for asymmetric oxidation reactions.

| Metal | Potential Ligand Derivative | Coordination Mode | Potential Application |

|---|---|---|---|

| Palladium(II) | N-Aryl-2-piperazine-tert-butyl-carboxamide | Monodentate or Bidentate (N,N') | Asymmetric C-C and C-N cross-coupling reactions. |

| Rhodium(I)/(III) | N-Phosphinophenyl-2-piperazine-tert-butyl-carboxamide | Bidentate (P,N) | Asymmetric hydrogenation, hydroformylation. |

| Copper(I)/(II) | N,N'-Bis(2-pyridylmethyl)-2-piperazine-tert-butyl-carboxamide | Tridentate or Tetradentate | Asymmetric oxidation, Lewis acid catalysis. |

| Nickel(II) | N-Thioacyl-2-piperazine-tert-butyl-carboxamide | Bidentate (N,S) | Catalysis of polymerization and coupling reactions. |

While specific, structurally characterized examples of transition metal complexes with this compound as the primary ligand are not prevalent in the surveyed literature, the foundational principles of coordination chemistry and the known reactivity of piperazine derivatives strongly support its potential as a versatile and valuable ligand in the design of new metal-based catalysts and functional materials.

Specialized Chemical Applications of 2 Piperazine Tert Butyl Carboxamide Non Biological

Potential in Materials Science Research

Incorporation into Polymer Backbones

There is no available research data on the use of 2-Piperazine-tert-butyl-carboxamide as a monomer or functional additive for incorporation into polymer backbones.

Design of Functional Materials with Tunable Properties

No studies have been found that explore the use of this compound in the design of functional materials with tunable properties.

Supramolecular Chemistry and Host-Guest Interactions